molecular formula C10H10ClNO2 B2797878 4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1094336-63-6

4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2797878
CAS No.: 1094336-63-6
M. Wt: 211.65
InChI Key: UYOIDAXSXPJMME-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-chloroethylamine with 2-hydroxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the desired benzoxazine compound. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloroethyl)morpholine hydrochloride: Used as an intermediate in pharmaceutical synthesis.

    Bis(2-chloroethyl)ether: Known for its use in organic synthesis and as a chemical intermediate.

    Mustard gas (bis(2-chloroethyl)sulfide): A well-known chemical warfare agent with similar alkylating properties.

Uniqueness

4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure, which imparts specific chemical and physical properties. This structure allows for a range of chemical modifications and applications that are not possible with simpler alkylating agents.

Properties

IUPAC Name

4-(2-chloroethyl)-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOIDAXSXPJMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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